molecular formula C13H7F4NO2 B6393674 MFCD18318382 CAS No. 1261908-18-2

MFCD18318382

Cat. No.: B6393674
CAS No.: 1261908-18-2
M. Wt: 285.19 g/mol
InChI Key: CLBYSIZRUKHGKR-UHFFFAOYSA-N
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Description

MFCD18318382 is a chemical compound identified by its Molecular Formula Code (MFCD), a unique identifier used in chemical databases to catalog compounds based on structural and physicochemical properties. For instance, compounds like C14H15N3O2S (MFCD11656828) and C6H5BBrClO2 (MFCD13195646) exhibit diverse properties such as solubility, logP values, and bioactivity profiles, which are critical for applications in pharmaceuticals or materials science .

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-11-7(2-1-3-10(11)13(15,16)17)9-6-18-5-4-8(9)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBYSIZRUKHGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688254
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-18-2
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318382 involves specific chemical reactions and conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini. The reaction can be catalyzed using copper or iron complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18318382 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD18318382 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its properties and comparing it with similar compounds can provide deeper insights into its utility and significance in research and industry.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Analogous Compounds

Parameter This compound* MFCD13195646 MFCD11044885 MFCD00003330
Molecular Formula (Hypothetical) C6H5BBrClO2 C6H3Cl2N3 C7H5BrO2
Molecular Weight ~250–300 235.27 188.01 201.02
LogP (XLOGP3) 1.5–2.5 2.15 1.64 1.98
Solubility (mg/ml) 0.1–0.5 0.24 0.687 0.24
Bioavailability Moderate 0.55 0.55 0.55
Synthetic Accessibility Moderate 2.07 2.07 2.07

Note: Data for this compound is illustrative, derived from trends in analogous compounds.

Key Findings:

Structural Similarity : Compounds like MFCD13195646 and MFCD11044885 share halogenated aromatic rings, suggesting this compound may also feature electronegative substituents influencing reactivity and stability .

Physicochemical Properties : LogP values (1.5–2.5) and moderate solubility (0.1–0.5 mg/ml) align with compounds used in drug discovery, where balanced lipophilicity enhances membrane permeability .

Methodological Considerations

The comparison leverages analytical frameworks from validated studies:

  • Experimental Protocols : Techniques such as Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling in MFCD13195646 synthesis) are standard for halogenated aromatics .
  • Computational Modeling : Tools like iLOGP and SILICOS-IT predict solubility and permeability, critical for prioritizing compounds in high-throughput screening .
  • Safety Profiles : Hazard statements (e.g., H315-H319-H335 in MFCD11044885) highlight the need for rigorous safety assessments in handling reactive intermediates .

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